6-(Methylsulfanyl)pyrimidine-4(3H)-thione
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Overview
Description
6-(Methylthio)pyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of a methylthio group at the 6th position and a thione group at the 4th position makes this compound unique and of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)pyrimidine-4(1H)-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylthiopyrimidine with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of 6-(Methylthio)pyrimidine-4(1H)-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Chemical Reactions Analysis
Types of Reactions
6-(Methylthio)pyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2nd or 4th position, where nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-(Methylthio)pyrimidine-4(1H)-thione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Methylthio)pyrimidine-4(1H)-thione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the thione group allows it to form strong interactions with metal ions, which can be crucial in its inhibitory action.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylthio-4(1H)-pyrimidinone
- 4-Methylthio-2(1H)-pyrimidinone
- 6-Methylthio-2(1H)-pyrimidinone
Uniqueness
6-(Methylthio)pyrimidine-4(1H)-thione is unique due to the specific positioning of the methylthio and thione groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methylsulfanyl-1H-pyrimidine-6-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S2/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTFGEDYQQFWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=S)NC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70803540 |
Source
|
Record name | 6-(Methylsulfanyl)pyrimidine-4(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70803540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63554-87-0 |
Source
|
Record name | 6-(Methylsulfanyl)pyrimidine-4(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70803540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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